molecular formula C12H3BrCl3NOS B14509035 2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one CAS No. 62992-83-0

2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one

Cat. No.: B14509035
CAS No.: 62992-83-0
M. Wt: 395.5 g/mol
InChI Key: VJYNOMMHDVILKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product. The structures of the newly synthesized compounds are characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted phenothiazine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting enzymes such as lipoxygenase, which plays a role in the biosynthesis of leukotrienes . Additionally, its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3H-phenothiazin-3-one
  • 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone
  • 2-Bromo-7-chloro-1,4-dimethoxy-3H-phenothiazin-3-one

Uniqueness

2-Bromo-1,7,9-trichloro-3H-phenothiazin-3-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of multiple halogen atoms enhances its reactivity and potential for various chemical transformations. Additionally, its broad spectrum of biological activities makes it a valuable compound for therapeutic research and industrial applications.

Properties

CAS No.

62992-83-0

Molecular Formula

C12H3BrCl3NOS

Molecular Weight

395.5 g/mol

IUPAC Name

2-bromo-1,7,9-trichlorophenothiazin-3-one

InChI

InChI=1S/C12H3BrCl3NOS/c13-9-6(18)3-8-12(10(9)16)17-11-5(15)1-4(14)2-7(11)19-8/h1-3H

InChI Key

VJYNOMMHDVILKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC3=CC(=O)C(=C(C3=N2)Cl)Br)Cl)Cl

Origin of Product

United States

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